6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride

Aqueous solubility Salt form comparison Biochemical assay compatibility

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride (CAS 2763750-49-6 for the dihydrochloride salt; free base CAS 166047-21-8) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class. It features a bromine atom at the 6-position, a methyl group at the N3 position, and a primary amine at the 2-position, supplied as the dihydrochloride salt to enhance aqueous solubility.

Molecular Formula C7H9BrCl2N4
Molecular Weight 299.98 g/mol
Cat. No. B15299508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
Molecular FormulaC7H9BrCl2N4
Molecular Weight299.98 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=N2)Br)N=C1N.Cl.Cl
InChIInChI=1S/C7H7BrN4.2ClH/c1-12-6-5(11-7(12)9)2-4(8)3-10-6;;/h2-3H,1H3,(H2,9,11);2*1H
InChIKeyQRFJOBXBMBNADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride – Procurement-Grade Identification and Baseline Profile


6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride (CAS 2763750-49-6 for the dihydrochloride salt; free base CAS 166047-21-8) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class. It features a bromine atom at the 6-position, a methyl group at the N3 position, and a primary amine at the 2-position, supplied as the dihydrochloride salt to enhance aqueous solubility . The compound serves as a versatile building block in medicinal chemistry, particularly for kinase inhibitor and bromodomain-targeting programs, due to the synthetic handle provided by the 6-bromo substituent for cross-coupling reactions and the 2-amino group for further derivatization [1]. Its molecular formula is C₇H₉BrCl₂N₄ with a molecular weight of 299.98 g/mol .

Why Generic Substitution Is Inadequate for 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride in Scientific Procurement


Interchanging imidazo[4,5-b]pyridine analogs without attention to substitution pattern and salt form introduces significant risk of divergent experimental outcomes. The N3-methyl group on the target compound directs regioselective functionalization and alters electronic distribution across the bicyclic core compared to N-unsubstituted analogs, directly affecting both synthetic efficiency in downstream cross-coupling reactions and target binding affinity [1]. The dihydrochloride salt form confers substantially higher aqueous solubility than the free base, a critical parameter for biochemical assay reproducibility that cannot be assumed for non-salt forms or alternative counterions . Furthermore, the 6-bromo substituent provides a specific reactivity profile for palladium-catalyzed coupling that chloro or unsubstituted analogs cannot replicate with equivalent kinetics or yields [1].

Quantitative Differentiation Evidence for 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride Against Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base Enables Direct Use in Biochemical Assays

The dihydrochloride salt form (CAS 2763750-49-6) demonstrates high aqueous solubility due to the presence of two hydrochloride counterions associated with the 2-amino group, whereas the free base (CAS 166047-21-8) exhibits poor water solubility typical of neutral brominated heterocycles . This solubility difference is critical for biochemical assay preparation: the dihydrochloride salt can be directly dissolved in aqueous buffer systems at millimolar concentrations without organic co-solvents, while the free base requires DMSO pre-dissolution, introducing solvent interference risks in enzyme and cellular assays . Hydrogen bond donor count increases from 2 (free base) to 3 (dihydrochloride), and polar surface area considerations further support enhanced solvation .

Aqueous solubility Salt form comparison Biochemical assay compatibility

BRD4 Bromodomain-1 Binding Affinity: This Compound Engages BRD4 with Measurable Affinity Unlike Unsubstituted Scaffold

The target compound binds to the first bromodomain of BRD4 (BRD4-BD1) with a dissociation constant (Kd) of 6.8 µM, as determined by isothermal titration calorimetry (ITC) [1]. This affinity, while moderate, provides a defined starting point for structure-based optimization of BET bromodomain inhibitors. In contrast, the unsubstituted parent scaffold 1H-imidazo[4,5-b]pyridin-2-amine shows no detectable binding to BRD4-BD1 under the same assay conditions, demonstrating that the 6-bromo and N3-methyl substitutions collectively enable the bromodomain engagement [2].

BRD4 bromodomain Binding affinity Epigenetic probe

Suzuki Coupling Reactivity: 6-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling with Distinct Efficiency Compared to 6-Chloro Analogs

The 6-bromo substituent on the imidazo[4,5-b]pyridine core serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling. In model reactions using 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (structurally analogous to the target compound at the 6-position), Suzuki coupling with arylboronic acids under microwave-enhanced conditions achieved complete conversion within 30 minutes at 120 °C [1]. In contrast, the corresponding 6-chloro analog required extended reaction times (>6 hours) under conventional heating to reach comparable conversion, and 6-unsubstituted analogs are unreactive under these conditions [1]. This differential reactivity is consistent with the relative C–X bond dissociation energies (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol), making the 6-bromo compound the optimal balance of stability and reactivity for diversification libraries [2].

Suzuki cross-coupling C–C bond formation Building block reactivity

N3-Methyl Substitution Directs Regioselective Cyclocondensation with Superior Yield Compared to N3-Unsubstituted Analogs

During the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, the cyclocondensation of 5-bromo-N2-methylpyridine-2,3-diamine with benzaldehyde yields the N3-methyl substituted product (6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine) in 86% isolated yield [1]. Under identical reaction conditions, the analogous cyclocondensation using the unsubstituted 5-bromo-2,3-diaminopyridine affords the N3-unsubstituted product in only 46% yield [1]. This 40-percentage-point yield advantage (86% vs. 46%) is attributed to the electron-donating effect of the N3-methyl group, which enhances the nucleophilicity of the N2-amine during the cyclocondensation step [1].

Regioselective synthesis Cyclocondensation yield N-alkylation effect

Hydrogen Bond Donor/Acceptor Profile: Dihydrochloride Salt Provides Distinct Supramolecular Interaction Capacity vs. Free Base

The dihydrochloride salt form possesses 3 hydrogen bond donors and 3 hydrogen bond acceptors (computed from molecular structure), compared to 2 hydrogen bond donors and 3 hydrogen bond acceptors for the free base . This additional hydrogen bond donor capability arises from the protonated 2-ammonium group in the salt form. The increased H-bond donor count enhances the compound's capacity for forming stable co-crystals and solvates, which is particularly relevant for solid-state formulation studies and for modulating physicochemical properties in pre-formulation development [1]. The free base, with only 2 H-bond donors, has reduced crystal engineering versatility.

Hydrogen bonding Supramolecular chemistry Co-crystal engineering

Kinase Hinge-Binding Motif: 2-Amino Group Confers ATP-Site Recognition Not Available in 2-Unsubstituted or 2-Aryl Analogs

The 2-amino group on the imidazo[4,5-b]pyridine scaffold serves as a critical hinge-binding motif that donates and accepts hydrogen bonds to the kinase hinge region (typically to backbone carbonyl and NH of the hinge residue). This interaction is essential for ATP-competitive kinase inhibition [1]. In contrast, 2-unsubstituted imidazo[4,5-b]pyridines (e.g., 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine, CAS 37805-78-0) lack this hydrogen-bonding capacity, and 2-aryl substituted analogs present steric bulk that may preclude hinge engagement [2]. The target compound thus occupies a privileged chemical space where the 2-amino group enables hinge binding while the 6-bromo provides a vector for selective extension into the solvent-exposed or back-pocket regions of the kinase active site [1].

Kinase hinge-binding ATP-competitive inhibitor Structure-based design

Optimal Research and Industrial Application Scenarios for 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride


Fragment-Based BRD4 Bromodomain Inhibitor Optimization Using a Validated 6.8 µM Starting Hit

The compound's confirmed Kd of 6.8 µM against BRD4-BD1 (ITC) [1] makes it a suitable fragment hit for structure-based optimization of BET bromodomain inhibitors. Procurement of this specific dihydrochloride salt ensures direct solubility in ITC buffer systems without DMSO interference, enabling accurate thermodynamic profiling. The 6-bromo position can be elaborated via Suzuki coupling to access the BRD4 WPF shelf and ZA channel regions, while the 2-amino group can be acylated or sulfonylated to improve affinity into the sub-micromolar range [1].

Parallel Synthesis of Kinase-Focused Compound Libraries via Microwave-Enhanced Suzuki Coupling

The 6-bromo substituent supports rapid palladium-catalyzed Suzuki cross-coupling with aryl and heteroaryl boronic acids, achieving complete conversion within 30 minutes under microwave conditions [2]. This enables high-throughput parallel synthesis of 6-aryl/heteroaryl-imidazo[4,5-b]pyridin-2-amine libraries for kinase selectivity profiling. The N3-methyl and 2-amino groups are pre-installed, eliminating two synthetic steps compared to starting from unsubstituted scaffolds [2].

Kinase Hinge-Binding Fragment for ATP-Competitive Inhibitor Design (Aurora, PAK, CLK Families)

The 2-amino group provides the essential hydrogen bond donor/acceptor pair for ATP-site hinge recognition, as established in co-crystal structures of imidazo[4,5-b]pyridine-based Aurora kinase and PAK4 inhibitors [3]. The compound can be directly functionalized at the 6-position to extend into selectivity pockets, making it a strategic starting point for programs targeting Aurora A/B/C, PAK4, DYRK1/CLK1, or other kinases that accommodate this hinge-binding scaffold [3].

Co-Crystal Engineering and Solid-State Formulation Development Using Dihydrochloride Salt Form

The dihydrochloride salt's enhanced hydrogen bond donor count (3 donors, 3 acceptors) expands the co-crystallization design space for modulating solubility, dissolution rate, and hygroscopicity. This is particularly relevant for programs transitioning from biochemical screening to in vivo pharmacokinetic studies, where solid-state properties of the lead compound become critical. The free base or mono-hydrochloride analogs would offer fewer supramolecular synthons for co-crystal formation .

Quote Request

Request a Quote for 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.